molecular formula C20H24ClF2N3O4S B2674877 2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185065-33-1

2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2674877
CAS RN: 1185065-33-1
M. Wt: 475.94
InChI Key: FUWGFNQQWRSNEG-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity . The molecule also contains a piperazine ring, which is a common feature in many drugs and is known to influence biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic benzamide and methoxyphenyl groups, the piperazine ring, and the sulfonyl group . These groups could potentially engage in a variety of interactions in a biological context.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group in the benzamide moiety could participate in condensation or hydrolysis reactions. The sulfonyl group could potentially undergo substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and sulfonyl groups could impact its solubility and stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in a biological context would depend on its specific activity. Given the presence of a benzamide group and a piperazine ring, it’s possible that this compound could have activity as a receptor antagonist or agonist .

Future Directions

Given the structural features of this compound, it could be of interest in the development of new pharmaceuticals. Future research could explore its biological activity, potential targets, and pharmacokinetics .

properties

IUPAC Name

2,6-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S.ClH/c1-29-15-5-7-16(8-6-15)30(27,28)25-13-11-24(12-14-25)10-9-23-20(26)19-17(21)3-2-4-18(19)22;/h2-8H,9-14H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWGFNQQWRSNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

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